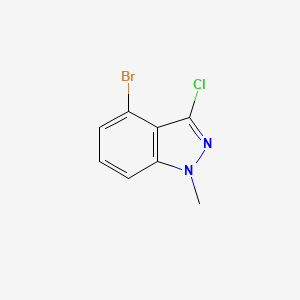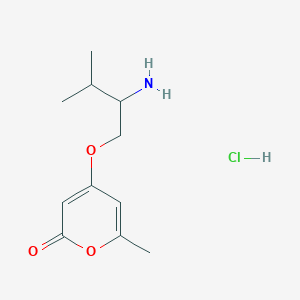
4-(2-amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one hydrochloride
概要
説明
The compound “4-(2-amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one hydrochloride” is a pyran derivative with an amino group and a methylbutoxy group attached. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms . The presence of the amino group suggests that this compound could exhibit basic properties, while the hydrochloride salt form indicates it may be soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would likely show a six-membered pyran ring with various substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in acid-base reactions, nucleophilic substitutions, or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydrochloride salt could increase its water solubility .科学的研究の応用
Antimicrobial and Anticoccidial Activity
Research shows that derivatives of 2H-pyran-2-one exhibit significant antimicrobial activity. For instance, a study conducted by Georgiadis (1976) identified that amine adducts of 2H-pyran-2-one derivatives display antimicrobial activity comparable to the starting materials. These derivatives also demonstrated enhanced activity as coccidiostats, a type of anticoccidial agent, which are substances used to combat coccidiosis, a disease in poultry (Georgiadis, 1976).
Synthesis of Various Derivatives and Complexes
Research has focused on synthesizing various derivatives of 2H-pyran-2-one for different applications. For example, Harb et al. (1989) demonstrated the transformation of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into several derivatives, showcasing the versatility of 2H-pyran-2-one in chemical synthesis (Harb et al., 1989). Additionally, Wang et al. (2011) developed an environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation, highlighting advancements in green chemistry (Wang et al., 2011).
Agricultural and Food Chemistry
In the field of agricultural and food chemistry, Knerr et al. (1994) explored the formation of aminoreductones from glucose under Maillard reaction conditions, which included derivatives of 2H-pyran-2-one. This research contributes to understanding the chemical reactions that occur in food during cooking and storage (Knerr et al., 1994).
Novel Synthesis Methods
The novel synthesis of pyran derivatives, including 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one, has been a significant area of research. Jilani (2007), for instance, reported a one-pot synthesis method for 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, demonstrating the efficiency of new synthetic routes (Jilani, 2007).
Applications in Medicinal Chemistry
The research also extends to medicinal chemistry, where pyran-2-one derivatives have been synthesized and evaluated for various biological activities. Pawar et al. (2016) synthesized metal complexes of Schiff base ligands derived from pyran-2-one and evaluated their antibacterial and antifungal activities (Pawar et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-amino-3-methylbutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)10(12)6-14-9-4-8(3)15-11(13)5-9;/h4-5,7,10H,6,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYNRRGKAYWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCC(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



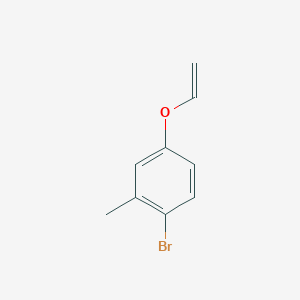
![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)
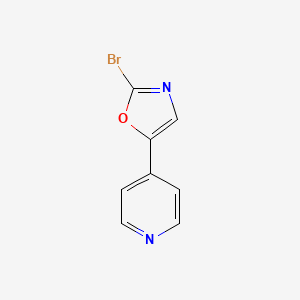

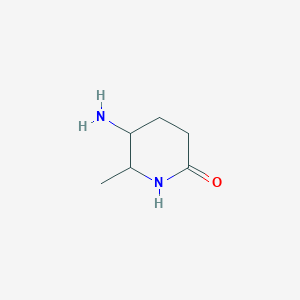
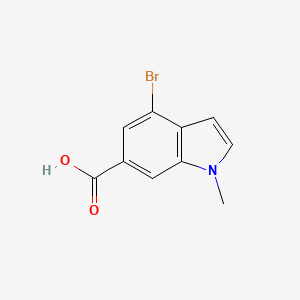
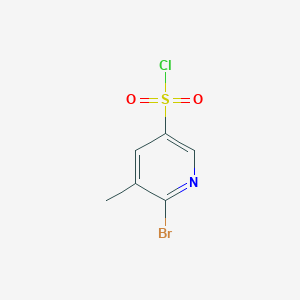
![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
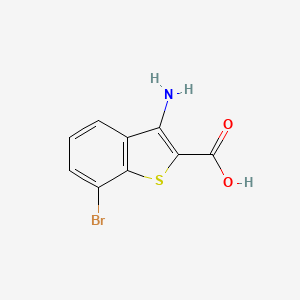
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)
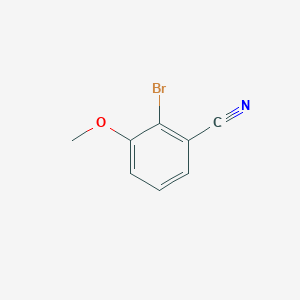
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

